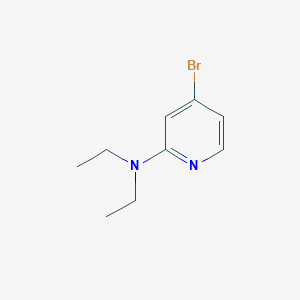![molecular formula C10H9N3 B1520214 [2,4'-Bipyridin]-5-amine CAS No. 834881-89-9](/img/structure/B1520214.png)
[2,4'-Bipyridin]-5-amine
概要
説明
[2,4'-Bipyridin]-5-amine is a bipyridine derivative characterized by its two pyridine rings connected at the 2 and 4 positions, with an amine group at the 5 position
科学的研究の応用
Chemistry: In chemistry, [2,4'-Bipyridin]-5-amine serves as a ligand for transition metal complexes, facilitating studies in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of various enzymes and receptors, contributing to the development of new therapeutic agents.
Medicine: The compound's derivatives are explored for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Ongoing research aims to harness these properties for the development of novel drugs.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and electronic materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
作用機序
Target of Action
The primary target of [2,4’-Bipyridin]-5-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a protein kinase that plays a crucial role in endocytosis, a process that cells use to internalize substances from their external environment. This makes AAK1 a viable target for treating certain conditions, such as neuropathic pain .
Mode of Action
[2,4’-Bipyridin]-5-amine interacts with its target, AAK1, by inhibiting its function . It has been identified as a highly selective, potent AAK1 inhibitor . By inhibiting AAK1, [2,4’-Bipyridin]-5-amine can potentially alter the process of endocytosis, thereby influencing the internalization of certain substances within cells.
Pharmacokinetics
It has been described as a central nervous system (cns) penetrant, suggesting it can cross the blood-brain barrier and exert its effects within the cns . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4'-Bipyridin]-5-amine typically involves the following steps:
Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.
Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 4 positions using methods like the Ullmann reaction or the Suzuki coupling.
Introduction of the Amine Group: Finally, the amine group is introduced at the 5 position through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: [2,4'-Bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in [2,4'-Bipyridin]-5-nitro.
Reduction: Reduction reactions can reduce nitro groups to amines, providing versatility in functional group manipulation.
Substitution: Substitution reactions at the pyridine rings can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed:
Oxidation Products: [2,4'-Bipyridin]-5-nitro
Reduction Products: Reduced derivatives with various functional groups
Substitution Products: Substituted bipyridines with diverse chemical functionalities
類似化合物との比較
2,2'-Bipyridine: A closely related compound with two pyridine rings connected at the 2 positions.
4,4'-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4 positions.
3,4'-Bipyridine: A variant with pyridine rings connected at the 3 and 4 positions.
Uniqueness: [2,4'-Bipyridin]-5-amine is unique due to its specific substitution pattern and the presence of the amine group at the 5 position. This structural feature imparts distinct chemical and biological properties compared to other bipyridine derivatives.
特性
IUPAC Name |
6-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAYVZXCGRCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671774 | |
| Record name | [2,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-89-9 | |
| Record name | [2,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)




